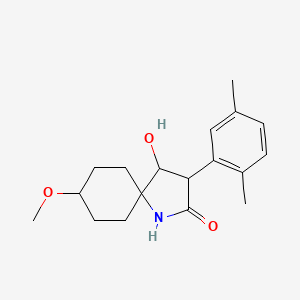

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-

描述

Spirotetramat is the member of cyclic ketoenoles. It is an inhibitor of acetyl-CoA carboxylase which is active against a wide spectrum of sucking insects.

作用机制

Target of Action

Spirotetramat-mono-hydroxy, also known as Spirotetramat, primarily targets a broad spectrum of sucking insects . These insects include aphids, mites, and whiteflies , which are known to cause significant damage to a variety of agricultural crops .

Mode of Action

The compound operates by inhibiting acetyl CoA carboxylase , an enzyme crucial for lipid biosynthesis in insects . This disruption of lipogenesis leads to the death of the insect larvae . It’s worth noting that Spirotetramat is unique in its bidirectional systemicity, moving up and down the crop through both the xylem and phloem .

Biochemical Pathways

The primary biochemical pathway affected by Spirotetramat is lipid biosynthesis . By inhibiting acetyl CoA carboxylase, Spirotetramat disrupts the production of lipids, which are essential components of cell membranes and energy storage molecules . This disruption leads to a downstream effect of larval death .

Pharmacokinetics

Spirotetramat exhibits rapid absorption in rats, reaching maximum plasma concentration of radiolabel within 0.1–2.0 hours after dosing . It is excreted primarily through urine, with faecal excretion accounting for 2–11% of the administered dose . The main metabolic reaction involves the cleavage of the ester group, producing the enol that is subsequently metabolized to a range of metabolites .

Result of Action

The primary molecular effect of Spirotetramat’s action is the inhibition of acetyl CoA carboxylase, leading to disrupted lipid biosynthesis . On a cellular level, this results in the death of insect larvae . The compound is also systemic, meaning it penetrates plant leaves when sprayed on, providing comprehensive protection against pests .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Spirotetramat. For instance, the compound has been found to degrade into different metabolites in different parts of plants and in soil . Moreover, the compound’s residues were found to be concentrated on the peel of fruits . These findings suggest that the compound’s action can be influenced by the specific environmental context in which it is used.

生物活性

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, also known as cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one, is a compound that has garnered attention for its potential biological activities. This compound is a derivative of spirotetramat, which is known for its insecticidal properties. The following sections will explore its biological activity, including its effects on various biological systems and potential applications.

- Molecular Formula : C18H25NO3

- Molecular Weight : 303.4 g/mol

- CAS Number : 1172134-12-1

- Boiling Point : Approximately 523.8 °C (predicted)

- Density : 1.17 g/cm³ (predicted)

- Solubility : Slightly soluble in chloroform, DMSO, and methanol

Insecticidal Properties

Research indicates that derivatives of 1-Azaspiro(4.5)decan-2-one exhibit significant insecticidal activity. A study assessing the efficacy of a related spiro derivative on Galleria mellonella larvae demonstrated that increased concentrations of the compound resulted in higher mortality rates among the larvae. The biochemical analysis revealed alterations in total soluble protein content and enzyme activities, suggesting that these compounds disrupt normal physiological functions in insects .

The mode of action for 1-Azaspiro(4.5)decan-2-one involves interference with the insect's nervous system and metabolic pathways. The compound appears to affect enzymatic activities such as phenol oxidase and esterases, leading to physiological disruptions that culminate in increased mortality rates in treated insects .

Study on Galleria mellonella

A recent study investigated the effects of a spiro derivative similar to 1-Azaspiro(4.5)decan-2-one on Galleria mellonella larvae. The larvae were subjected to varying concentrations of the compound through dipping and feeding bioassays. Key findings included:

- Mortality Rate : Significant increase in mortality with higher concentrations.

- Biochemical Changes : Decreased total soluble protein content and increased phenol oxidase activity.

- Anatomical Abnormalities : Scanning electron microscopy revealed damage to larval cuticles and spiracular openings .

Comparative Analysis with Other Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| Spirotetramat | 203313-25-1 | Insecticidal | Known for disrupting insect metabolism |

| 1-Azaspiro(4.5)decan-2-one | 1172134-12-1 | Insecticidal; potential alternative to conventional pesticides | Shows efficacy against Galleria mellonella |

| 4-Amino-1-Azaspiro(4.5)decan-2-one | Not available | Toxicological assessment ongoing | Investigating broader biological effects |

科学研究应用

Chemical Properties and Mechanism of Action

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- possesses a molecular formula of and a molecular weight of approximately 303.396 g/mol. The compound features a spirocyclic structure with functional groups that enhance its biological activity. Its primary mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in target organisms such as mites and ticks.

Agricultural Applications

Insecticide and Acaricide

The most notable application of 1-Azaspiro(4.5)decan-2-one is as an insecticide and acaricide in agricultural settings. It is effective against various pests while exhibiting low toxicity to mammals and beneficial insects. This selectivity is crucial for integrated pest management strategies, allowing for effective pest control without harming non-target species .

Efficacy Against Specific Pests

Research has demonstrated that spirotetramat effectively targets specific mite and tick species, making it a valuable tool for managing agricultural pests. Its unique mode of action minimizes the risk of resistance development in non-target organisms, which is a common issue with many conventional insecticides.

Potential Medicinal Applications

Beyond its agricultural use, there is growing interest in the potential medicinal applications of 1-Azaspiro(4.5)decan-2-one. Its structural characteristics may lend themselves to further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.

Case Studies

Several studies have been conducted to assess the efficacy and safety profile of 1-Azaspiro(4.5)decan-2-one:

- Field Trials : In field trials conducted across various agricultural settings, spirotetramat demonstrated significant effectiveness against common pests such as aphids and spider mites while maintaining safety for beneficial insects like ladybugs.

- Toxicological Assessments : Toxicological studies have shown that spirotetramat exhibits low toxicity to mammals, making it a safer alternative compared to traditional insecticides .

属性

IUPAC Name |

3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,15-16,20H,6-9H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQGJNTUXNUIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2C(C3(CCC(CC3)OC)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432253 | |

| Record name | cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172134-12-1 | |

| Record name | 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)decan-2-one, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172134121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spirotetramat Metabolite BYI08330-mono-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,5-DIMETHYLPHENYL)-4-HYDROXY-8-METHOXY-1-AZASPIRO(4.5)DECAN-2-ONE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2TN413993 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How persistent is spirotetramat-mono-hydroxy in the environment, particularly in citrus and soil?

A: While the provided research [, ] doesn't specifically focus on the environmental persistence of spirotetramat-mono-hydroxy, it does highlight that the parent compound, spirotetramat, degrades relatively quickly in both citrus and soil. The half-life of spirotetramat in these matrices ranged from 2.3 to 8.5 days []. It is likely that spirotetramat-mono-hydroxy, being a metabolite, might exhibit different degradation kinetics and potentially persist for a shorter or longer duration. Further research focusing specifically on the environmental fate of spirotetramat-mono-hydroxy is needed to provide a definitive answer.

Q2: Can you elaborate on the analytical methods used to detect and quantify spirotetramat-mono-hydroxy in the research?

A: Both studies employed a similar approach using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of spirotetramat and its metabolites, including spirotetramat-mono-hydroxy [, ]. This highly sensitive and selective technique allows for the accurate quantification of trace amounts of these compounds in complex matrices like citrus, peel, pulp, and soil. The researchers validated their methods, demonstrating acceptable accuracy, precision, and limits of detection and quantification for spirotetramat-mono-hydroxy in these matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。